molecular formula C10H15NO2 B2863064 Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 4391-98-4

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2863064
CAS No.: 4391-98-4
M. Wt: 181.235
InChI Key: VRVOLGXNSYCRON-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester. The reaction conditions generally include refluxing the mixture to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups such as alcohols, halides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Lacks the ethyl substituent, which can affect its chemical reactivity and biological activity.

    Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the ethyl substituent at the 4-position, leading to different chemical properties.

    Ethyl 4-ethyl-1H-pyrrole-2-carboxylate: Lacks the methyl substituent, which can influence its overall chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-8-6-11-9(7(8)3)10(12)13-5-2/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVOLGXNSYCRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=C1C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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